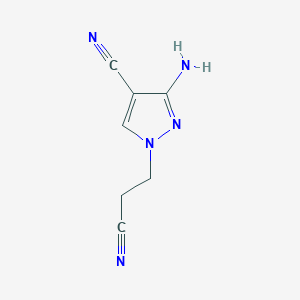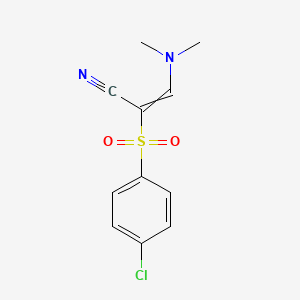![molecular formula C13H10N6O B11726346 10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B11726346.png)
10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2-Méthoxyiminoéthyl)-2,3,7,11-tétrazatricyclo[7.4.0.02,6]tridéca-1(9),3,5,7,10,12-hexène-5-carbonitrile est un composé organique complexe caractérisé par sa structure tricyclique unique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 10-(2-Méthoxyiminoéthyl)-2,3,7,11-tétrazatricyclo[7.4.0.02,6]tridéca-1(9),3,5,7,10,12-hexène-5-carbonitrile implique généralement un processus en plusieurs étapes. Une méthode courante comprend la réaction d’acides cétoniques avec le chloroformiate de méthyle et des alcools o-aminobenzyliques diversement substitués en utilisant la triéthylamine comme base dans le toluène à température ambiante. Cette réaction est efficace et respectueuse de l’environnement, produisant des rendements de bons à excellents .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. Les principes de la chimie verte et des processus catalytiques efficaces sont susceptibles d’être utilisés pour augmenter l’échelle de la synthèse tout en minimisant l’impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
Le 10-(2-Méthoxyiminoéthyl)-2,3,7,11-tétrazatricyclo[7.4.0.02,6]tridéca-1(9),3,5,7,10,12-hexène-5-carbonitrile subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent donner différentes formes réduites du composé.
Substitution : Le composé peut subir des réactions de substitution nucléophile et électrophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées et l’utilisation de solvants appropriés pour faciliter les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des oxydes, tandis que les réactions de substitution peuvent produire une gamme de dérivés substitués avec des groupes fonctionnels variés.
Applications de la recherche scientifique
Le 10-(2-Méthoxyiminoéthyl)-2,3,7,11-tétrazatricyclo[7.4.0.02,6]tridéca-1(9),3,5,7,10,12-hexène-5-carbonitrile a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : La structure unique du composé en fait un candidat pour l’étude des interactions avec les macromolécules biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du 10-(2-Méthoxyiminoéthyl)-2,3,7,11-tétrazatricyclo[7.4.0.02,6]tridéca-1(9),3,5,7,10,12-hexène-5-carbonitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Des études détaillées sont nécessaires pour élucider les mécanismes moléculaires et les voies exactes impliqués.
Comparaison Avec Des Composés Similaires
Composés similaires
- Éthyl 8-oxo-2,3,7-triazatricyclo[7.4.0.02,6]tridéca-1(9),3,5,10,12-pentène-5-carboxylate
- Éthyl 8-chloro-2,3,7-triazatricyclo[7.4.0.02,6]tridéca-1(9),3,5,7,10,12-hexène-5-carboxylate
Unicité
Le 10-(2-Méthoxyiminoéthyl)-2,3,7,11-tétrazatricyclo[7.4.0.02,6]tridéca-1(9),3,5,7,10,12-hexène-5-carbonitrile est unique en raison de sa structure tricyclique spécifique et de la présence de plusieurs atomes d’azote, ce qui confère des propriétés chimiques et biologiques distinctes par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C13H10N6O |
|---|---|
Poids moléculaire |
266.26 g/mol |
Nom IUPAC |
10-(2-methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile |
InChI |
InChI=1S/C13H10N6O/c1-20-18-5-2-11-10-8-16-13-9(6-14)7-17-19(13)12(10)3-4-15-11/h3-5,7-8H,2H2,1H3 |
Clé InChI |
HYIHKNPXMVAROP-UHFFFAOYSA-N |
SMILES canonique |
CON=CCC1=NC=CC2=C1C=NC3=C(C=NN23)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide hydrate](/img/structure/B11726272.png)
![(2R)-2-[(4-methoxyphenyl)formamido]-3-methylbutanoate](/img/structure/B11726279.png)
![1-[2-(4-Chlorophenyl)ethenyl]-3-(4-methylphenyl)urea](/img/structure/B11726284.png)


![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B11726297.png)

![4-fluoro-N-[(4-nitrophenyl)methyl]aniline](/img/structure/B11726303.png)
![3-[2-(4-Methylphenoxy)phenyl]-2-propenoic acid](/img/structure/B11726316.png)

![(E)-N-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine](/img/structure/B11726324.png)
![2-[(furan-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B11726344.png)
![3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11726345.png)

